![molecular formula C16H13NO2 B1622245 Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate CAS No. 7498-85-3](/img/structure/B1622245.png)
Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate
Overview
Description
Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate is an organic compound with the molecular formula C16H13NO2. It is a white to yellow solid and is known for its applications in various fields of scientific research. The compound is characterized by the presence of a naphthalene ring, a cyano group, and an acrylate ester, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with 1-naphthaldehyde in the presence of a base such as piperidine or sodium ethoxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted acrylates or cyano derivatives.
Scientific Research Applications
Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate involves its interaction with various molecular targets. The cyano group and the ester functionality allow it to participate in a range of chemical reactions, making it a versatile intermediate. The naphthalene ring can engage in π-π interactions, enhancing its binding affinity to certain biological targets .
Comparison with Similar Compounds
Ethyl cyanoacrylate: A simpler ester of cyanoacrylic acid, commonly used in adhesives.
Methyl 2-cyano-3-(1-naphthalenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester.
2-Cyano-3-(1-naphthalenyl)acrylic acid: The carboxylic acid analog of this compound.
Uniqueness: this compound is unique due to its combination of a naphthalene ring, a cyano group, and an acrylate ester. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various synthetic and research applications .
Biological Activity
Ethyl 2-cyano-3-(1-naphthalenyl)acrylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound has the molecular formula and is characterized by a cyano group attached to an acrylate moiety. The presence of the naphthalene ring contributes to its unique chemical behavior and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In particular, research has demonstrated its efficacy against various cancer cell lines. For example, a study involving the sodium salt of a related compound showed significant anti-cancer activity against Ehrlich ascites carcinoma (EAC) cells in vivo. The treatment resulted in reduced cell volume and count, as well as enhanced apoptotic activity through increased expression of caspase-3 and decreased osteopontin levels .
Antioxidant Effects
The compound has also exhibited antioxidant properties, which are crucial for combating oxidative stress associated with cancer progression. The antioxidant activity was evaluated alongside its anticancer effects, indicating a dual mechanism that may enhance its therapeutic potential .
Enzyme Inhibition
This compound has been investigated for its role in enzyme inhibition. It may act as a competitive inhibitor, binding to the active sites of specific enzymes and preventing substrate interaction. This characteristic is particularly valuable in drug design aimed at targeting enzyme-related diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Competitive Inhibition : By mimicking substrates or binding directly to enzyme active sites, it can inhibit enzymatic reactions.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating pathways involved in cell survival and death, notably through the activation of caspase cascades .
- Antioxidative Mechanisms : Its ability to scavenge free radicals contributes to cellular protection against oxidative damage.
Case Studies and Research Findings
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-naphthalen-1-ylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-19-16(18)14(11-17)10-13-8-5-7-12-6-3-4-9-15(12)13/h3-10H,2H2,1H3/b14-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIMUVKEQPRZFV-GXDHUFHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC2=CC=CC=C21)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7498-85-3 | |
Record name | ETHYL ALPHA-CYANO-1-NAPHTHALENEACRYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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